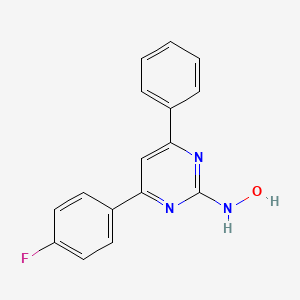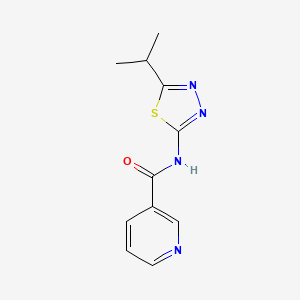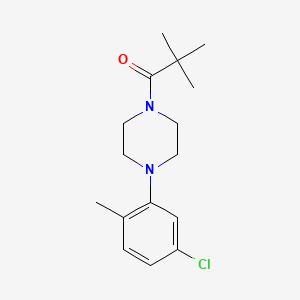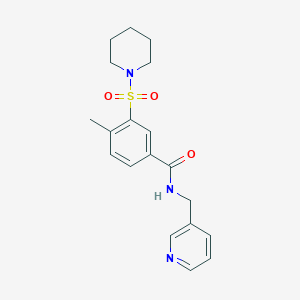
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine
Descripción general
Descripción
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine, also known as FHAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine involves its ability to inhibit various enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. This compound also inhibits the activity of mTOR, a protein kinase that regulates cell growth and metabolism. In addition, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels. In neurodegenerative diseases, this compound protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound also reduces neuroinflammation by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In infectious diseases, this compound inhibits the growth of bacteria and viruses by interfering with their metabolic pathways and inhibiting the activity of essential enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high affinity for its target proteins, which allows for effective inhibition of their activity. This compound is also stable and can be easily synthesized in large quantities. However, this compound also has some limitations for lab experiments. It has a short half-life in vivo, which limits its effectiveness in animal studies. It also has low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to develop novel formulations of this compound that can improve its solubility and stability in vivo. In cancer research, future studies can focus on the combination of this compound with other chemotherapeutic agents to improve its effectiveness. In neurodegenerative diseases, future studies can investigate the potential of this compound as a neuroprotective agent in animal models. In infectious diseases, future studies can explore the potential of this compound as a broad-spectrum antiviral and antibacterial agent.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-8-6-12(7-9-13)15-10-14(18-16(19-15)20-21)11-4-2-1-3-5-11/h1-10,21H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZDTRJKOVMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NO)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B3745495.png)
![[1-(4-chlorophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B3745499.png)
![N-[2,2-difluoro-1-(trifluoromethyl)vinyl]benzenesulfonamide](/img/structure/B3745501.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)indoline](/img/structure/B3745504.png)
![N-1,3-benzodioxol-5-yl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3745507.png)
![methyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3745513.png)

![2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B3745523.png)


![1-[(4-methoxyphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B3745541.png)


